Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(33113,7)decane, 1,3,6,6-tetrabromo- is a complex organic compound characterized by its unique tricyclic structure and the presence of four bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- typically involves the bromination of Tricyclo(3.3.1.13,7)decane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where Tricyclo(3.3.1.13,7)decane is reacted with bromine in a controlled environment. This method ensures consistent quality and high yield of the final product. The use of advanced reactors and automation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of new functional groups on the tricyclic framework.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to partially or fully de-brominated compounds or oxidized derivatives.
Scientific Research Applications
Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- involves its interaction with molecular targets through its bromine atoms and tricyclic structure. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s ability to undergo substitution, reduction, and oxidation reactions makes it versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(3.3.1.1(3,7))decane: A similar tricyclic compound without bromine atoms.
Adamantane: Another tricyclic compound with a different structural arrangement.
Tricyclo(3.3.1.1(3,7))decane-1-carbonitrile: A derivative with a nitrile group instead of bromine atoms.
Uniqueness
Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- is unique due to the presence of four bromine atoms, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its structural complexity make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
80859-69-4 |
---|---|
Molecular Formula |
C10H12Br4 |
Molecular Weight |
451.82 g/mol |
IUPAC Name |
1,3,6,6-tetrabromoadamantane |
InChI |
InChI=1S/C10H12Br4/c11-8-1-6-2-9(12,5-8)4-7(3-8)10(6,13)14/h6-7H,1-5H2 |
InChI Key |
KMMLSHQAUHBYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC(C2(Br)Br)CC1(C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.